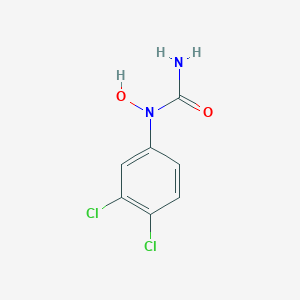

3,4-Dichlorophenyl hydroxy urea

Descripción general

Descripción

3,4-Dichlorophenyl hydroxy urea is a chemical compound with the molecular formula C7H6Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is an intermediate in the synthesis of certain herbicides and has been studied for its potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 3,4-Dichlorophenyl hydroxy urea typically involves the reaction of 3,4-dichloroaniline with hydroxylamine sulfate in the presence of sodium hydroxide. The reaction is carried out in water, and the mixture is stirred and cooled to around 20±5°C. Sodium hydroxide is added dropwise until the pH of the solution reaches 7.5 to 7.9 .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and precise temperature control systems is common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dichlorophenyl hydroxy urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and sodium ethoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antimicrobial Activity

Research has demonstrated that derivatives of urea, including 3,4-dichlorophenyl hydroxy urea, exhibit antimicrobial properties. In vitro studies have shown promising results against several bacterial strains, including Acinetobacter baumannii, Staphylococcus aureus, and fungal strains like Candida albicans . The compound's ability to inhibit bacterial growth suggests its potential as an antimicrobial agent.

2. Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties, which could be leveraged in the development of new therapeutic agents for inflammatory diseases. The dichlorophenyl group enhances interactions within biological systems, potentially increasing efficacy .

3. Drug Development Intermediate

Due to its biological activity, this compound can serve as an intermediate in the synthesis of more complex pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of novel drugs with improved therapeutic profiles .

Agricultural Applications

1. Pesticide Formulations

The compound's antimicrobial properties make it suitable for use in agricultural pesticides. Its effectiveness against plant pathogens can help in developing safer and more efficient pest control solutions .

2. Fertilizer Additive

As a nitrogen-containing compound, this compound can be explored as an additive in fertilizers to enhance nutrient uptake in plants, promoting better growth and yield .

Environmental Considerations

While exploring the applications of this compound, it is essential to consider its environmental impact. Studies indicate that similar compounds can pose risks to aquatic ecosystems if released into water bodies . Therefore, careful assessment and regulation are necessary when integrating this compound into commercial products.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3,4-Dichlorophenyl hydroxy urea involves its interaction with specific molecular targets. For instance, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow from photosystem II to plastoquinone . This action disrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy.

Comparación Con Compuestos Similares

Similar Compounds

- 3,4-Dichlorophenyl isocyanate

- 3,4-Dichlorophenyl urea

- 3,4-Dichlorophenyl thiourea

Uniqueness

3,4-Dichlorophenyl hydroxy urea is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to inhibit photosynthesis makes it particularly valuable in the development of herbicides .

Actividad Biológica

3,4-Dichlorophenyl hydroxy urea is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide an overview of the compound's biological activity, including data tables and case studies.

Chemical Structure:

- Molecular Formula: CHClNO

- CAS Number: 128523-56-8

- Molecular Weight: 203.04 g/mol

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives.

Key Findings:

- A study highlighted that several urea derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

- The antimicrobial efficacy was assessed using different strains, with compounds demonstrating variable levels of inhibition.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3a | E. coli | 12 |

| 3b | Klebsiella pneumoniae | 15 |

| 3c | Staphylococcus aureus | 18 |

| 3d | Pseudomonas aeruginosa | 10 |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It was evaluated using various methods such as DPPH radical scavenging, HO scavenging, and nitric oxide scavenging assays.

Research Findings:

- Compounds derived from this compound demonstrated notable antioxidant activities, particularly in the DPPH and HO scavenging tests .

Table 2: Antioxidant Activity Results

| Compound | DPPH Scavenging (%) | HO Scavenging (%) |

|---|---|---|

| 3a | 45 | 30 |

| 3b | 50 | 35 |

| 3c | 60 | 40 |

Anticancer Activity

The anticancer potential of urea derivatives has been a focal point in recent research. Studies indicate that compounds related to hydroxy urea exhibit cytotoxic effects on various cancer cell lines.

Case Study:

- A comparative study assessed the cytotoxic effects of several chloroethylnitrosoureas, finding that modifications in the structure significantly influenced their antitumor activity. The presence of hydroxyl groups was noted to enhance therapeutic efficacy while reducing toxicity .

The biological activity of this compound is believed to stem from its ability to interact with biological macromolecules. The compound's structure allows it to form hydrogen bonds and engage in π-π interactions with DNA and proteins, leading to disruptions in cellular processes.

Propiedades

IUPAC Name |

1-(3,4-dichlorophenyl)-1-hydroxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c8-5-2-1-4(3-6(5)9)11(13)7(10)12/h1-3,13H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYLGSPKGIALHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N(C(=O)N)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480914 | |

| Record name | 3,4-DICHLOROPHENYL HYDROXY UREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128523-56-8 | |

| Record name | 3,4-DICHLOROPHENYL HYDROXY UREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.